Chloroisobutylmethylaluminium
Description
Structure
2D Structure
Properties
CAS No. |
68155-49-7 |
|---|---|
Molecular Formula |
C5H12AlCl |
Molecular Weight |
134.58 g/mol |
IUPAC Name |
chloro-methyl-(2-methylpropyl)alumane |
InChI |
InChI=1S/C4H9.CH3.Al.ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;1H3;;1H/q;;+1;/p-1 |
InChI Key |
CIKVOVDLYAFSMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[Al](C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloroisobutylmethylaluminium and Its Derived Species
Direct Synthesis Routes from Elemental Aluminium or Aluminium Halides
Direct methods involve the construction of the target molecule from elemental aluminum or simple aluminum halides. These routes are fundamental in organoaluminium chemistry and offer pathways to a wide array of alkylaluminium species.
The most straightforward conceptual approach to chloroisobutylmethylaluminium is the sequential alkylation of an aluminium trihalide, such as aluminium trichloride (B1173362) (AlCl₃). This involves the stepwise introduction of isobutyl and methyl groups using potent organometallic nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi). numberanalytics.com
The synthesis can be envisioned via two primary pathways:
Methylation followed by Isobutylation:
AlCl₃ + MeMgBr → MeAlCl₂ + MgBrCl
MeAlCl₂ + iBuMgBr → (iBu)(Me)AlCl + MgBrCl
Isobutylation followed by Methylation:
AlCl₃ + iBuMgBr → iBuAlCl₂ + MgBrCl
iBuAlCl₂ + MeMgBr → (iBu)(Me)AlCl + MgBrCl
The choice of pathway can influence the selectivity and purity of the final product due to the differing reactivity of the intermediate alkylaluminium dichlorides. Another direct industrial method involves the reaction of alkyl halides with aluminum powder, which typically produces sesquichlorides (e.g., R₃Al₂Cl₃). wikipedia.org For instance, reacting aluminum with a mixture of methyl chloride and isobutyl chloride could theoretically yield a mixture of sesquichlorides, from which the desired product might be isolated, though controlling selectivity is a major challenge. wikipedia.orglibretexts.org
A less common but effective direct method is the electrochemical synthesis using a sacrificial aluminum anode in the presence of organic halides. asianpubs.org This technique has been proven for synthesizing compounds like (R)₂AlX and could be adapted for mixed alkyl systems. asianpubs.org
The synthesis of mixed organoaluminium compounds is highly sensitive to reaction conditions, which dictate the distribution of products and their purity.
Stoichiometry: Precise control over the stoichiometry of the alkylating agent is critical. Adding one equivalent of a Grignard or organolithium reagent to AlCl₃ preferentially yields the monoalkylaluminium dichloride (RAlCl₂). A second equivalent leads to the dialkylaluminium chloride (R₂AlCl), and a third yields the trialkylaluminium (R₃Al). To synthesize a mixed species like this compound, a stepwise addition with careful stoichiometric control is necessary to prevent the formation of undesired symmetric products like dimethylaluminium chloride or diisobutylaluminium chloride.
Solvents: The choice of solvent is crucial as organoaluminium compounds are strong Lewis acids that form stable complexes with donor solvents like ethers (e.g., diethyl ether, THF). anr.fru-tokyo.ac.jp While these solvents are often necessary to facilitate the reaction with organometallic precursors, they can reduce the Lewis acidity and reactivity of the resulting organoaluminium reagent. anr.fr Reactions in non-coordinating hydrocarbon solvents (e.g., hexane, toluene) can lead to more reactive, "free" organoaluminium species, but solubility of reactants can be a limiting factor. thieme-connect.com
Temperature: Reaction temperature significantly impacts selectivity. Low temperatures are generally favored for the controlled, stepwise alkylation of aluminium halides to minimize side reactions and the formation of over-alkylated products. Redistribution reactions, which can scramble the alkyl and halide groups, are often suppressed at lower temperatures, allowing for the kinetic product to be isolated. wikipedia.org
The following table summarizes the general influence of these parameters on the alkylation of AlCl₃:
| Parameter | Condition | Expected Outcome | Rationale |
| Stoichiometry | 1 equivalent R-MgX | Favors RAlCl₂ | Stepwise substitution on Al center. |
| 2 equivalents R-MgX | Favors R₂AlCl | Further substitution. | |
| Solvent | Ethereal (e.g., THF, Et₂O) | Stable product complexes, lower reactivity. | Formation of Lewis acid-base adducts. anr.fr |
| Hydrocarbon (e.g., Toluene) | Higher reactivity, potential for aggregation. | Less coordination to the aluminum center. thieme-connect.com | |
| Temperature | Low (e.g., -78 °C to 0 °C) | Higher selectivity, kinetic control. | Minimizes ligand scrambling and side reactions. wikipedia.org |
| High | Favors thermodynamic products, potential for redistribution. | Overcomes activation barriers for ligand exchange. |
Indirect Synthetic Approaches via Ligand Exchange and Redistribution Reactions
Indirect routes offer alternative and sometimes more controlled pathways to mixed organoaluminium species by starting with pre-formed organoaluminium compounds.
Transmetalation involves the transfer of an organic group from a less electropositive metal to a more electropositive one. In this context, it can be used to prepare specific organoaluminium compounds from other organometallics. A key example is the reaction between an organozirconium compound and an aluminum halide, which proceeds with high selectivity. acs.orgacs.org For instance, an isobutylzirconocene chloride could transfer its isobutyl group to methylaluminium dichloride.
Cp₂Zr(iBu)Cl + MeAlCl₂ → (iBu)(Me)AlCl + Cp₂ZrCl₂
This method is advantageous as it can be highly specific and proceed with retention of configuration at the carbon atom. acs.org However, a significant drawback of transmetalation from organolithium or Grignard reagents is the co-production of salts (e.g., LiCl, MgCl₂), which can remain in the product and affect its subsequent reactivity. anr.fr
Redistribution (or comproportionation) reactions are a powerful tool in organoaluminium chemistry for preparing mixed-ligand species. wikipedia.org These reactions involve the exchange of ligands between two different organoaluminium compounds until an equilibrium is reached. To synthesize this compound, one could react diisobutylaluminium chloride with dimethylaluminium chloride:
(iBu)₂AlCl + (Me)₂AlCl ⇌ 2 (iBu)(Me)AlCl
Similarly, reacting triisobutylaluminium with methylaluminium dichloride would also lead to a mixture of products from which the target compound could be isolated.
iBu₃Al + MeAlCl₂ ⇌ (iBu)₂AlCl + (iBu)(Me)AlCl
These reactions are typically driven by thermodynamics and can produce a statistical mixture of all possible ligand combinations. The equilibrium can be influenced by temperature and the relative stability of the products. wikipedia.org For synthetic utility, the reaction must be stopped before reaching equilibrium (kinetic control) or the desired product must be readily separable from the mixture. wikipedia.org
Advanced Purification and Isolation Methodologies for High-Purity this compound for Research Applications
The purification of organoaluminium compounds is challenging due to their reactivity towards air and moisture. High purity is often required for applications in areas like semiconductor manufacturing and catalysis. google.comjustia.com
Distillation: For volatile organoaluminium compounds, distillation under reduced pressure is the primary method of purification. google.com This separates the desired product from less volatile impurities, such as salts (LiCl, MgCl₂) from transmetalation reactions, or from higher molecular weight byproducts. thieme-connect.comgoogle.com However, the thermal stability of the compound must be considered, as many organoaluminium species undergo ligand redistribution at elevated temperatures. wikipedia.org
Crystallization: If the compound is a solid, recrystallization from a suitable non-reactive solvent (typically a hydrocarbon) at low temperatures can be an effective method for achieving high purity. This technique is particularly useful for separating isomers or compounds with similar volatility.
Solvent Stripping: For compounds that are liquid, purification can be achieved by dissolving the crude material in an inert solvent, followed by stripping away more volatile impurities under vacuum. justia.com This is effective for removing residual solvents or volatile reaction byproducts.
Chemical Purification: Specific impurities can be removed by chemical means. For example, silicon-containing impurities, which can be detrimental in electronics applications, can be removed by treating the organoaluminium compound with metallic sodium or potassium. google.com The treated compound is then recovered by distillation. google.com
The following table outlines purification strategies based on the nature of the impurities:
| Purification Method | Target Impurities | Description |
| Vacuum Distillation | Non-volatile salts (e.g., NaCl, MgCl₂), high-boiling byproducts | Separation based on differences in boiling points under reduced pressure. google.com |
| Fractional Distillation | Other organoaluminium species with different alkyl/halide ratios | Separation of components with close boiling points using a fractionating column. |
| Low-Temperature Crystallization | Isomeric impurities, compounds with similar volatility | Selective precipitation of the desired compound from a saturated solution in a hydrocarbon solvent. |
| Adsorption | Transition metal traces | Passing the compound through an adsorbent like silica (B1680970) gel can remove certain metallic impurities. google.com |
| Chemical Treatment | Silicon compounds (e.g., alkylsilanes) | Reaction with alkali metals (Na, K) to form non-volatile species, followed by distillation. google.com |
Considerations for the Scalability and Efficiency of Synthetic Pathways in Academic Research Settings
The synthesis of unsymmetrical organoaluminium reagents, such as this compound, within an academic research setting is not typically achieved through direct, single-step alkylation or halogenation. Instead, its formation is most plausibly approached via redistribution reactions involving simpler, often commercially available, organoaluminium precursors. These reactions, however, present unique challenges in terms of scalability and efficiency, particularly concerning the isolation of a discrete, pure product.
The primary route to a compound like this compound in a laboratory environment would involve the mixing of appropriate molar equivalents of a methylaluminium chloride species and an isobutylaluminium chloride species. For instance, combining dimethylaluminium chloride (Me₂AlCl) and diisobutylaluminium chloride (iBu₂AlCl) or methylaluminium dichloride (MeAlCl₂) and isobutylaluminium dichloride (iBuAlCl₂) would be expected to lead to a dynamic equilibrium. This equilibrium mixture would contain the starting materials, the desired product (this compound), and other scrambled species.
The dynamic nature of ligand exchange in trialkylaluminium compounds is well-documented. Proton NMR spectroscopy has shown that at room temperature, the exchange of terminal and bridging alkyl groups in dimers like trimethylaluminium (Al₂Me₆) is rapid. wikipedia.org This facile exchange extends to mixtures of different organoaluminium compounds, leading to the formation of mixed-ligand species. For example, redistribution reactions are utilized for the simultaneous production of dimethylaluminium chloride and other alkylaluminium chlorides through the fractional distillation of a mixture of methylaluminium dichloride and a suitable trialkylaluminium or dialkylaluminium chloride. google.com
R₂AlCl + R'₂AlCl ⇌ 2 RR'AlCl
The position of this equilibrium is influenced by the nature of the alkyl groups, the solvent, and the temperature. For academic research purposes, where precise stoichiometry of a reagent is often crucial, the use of such an equilibrium mixture can be problematic. The actual concentration of the active this compound species would need to be determined analytically, typically by NMR spectroscopy, for each batch prepared.
Scalability Considerations:
The scalability of this synthetic approach in a research setting is governed by the availability and handling of the pyrophoric organoaluminium precursors. While many organoaluminium compounds are commercially available, their synthesis from scratch in a lab can be complex. The industrial preparation of simple aluminium alkyls often involves a two-step process, starting with the alkylation of aluminium powder with an alkyl halide to form a sesquichloride (e.g., ethylaluminium sesquichloride, (CH₃CH₂₎₃Al₂Cl₃). wikipedia.org These sesquichlorides are themselves equilibrium mixtures. wikipedia.org Subsequent reduction can yield the triorganoaluminium derivative. wikipedia.org
For a research lab, scaling up the synthesis would involve handling larger quantities of these hazardous materials, requiring specialized equipment such as glove boxes or Schlenk lines to maintain an inert atmosphere and ensure safety. The purification of the final equilibrium mixture by distillation is often not feasible on a small scale due to the close boiling points of the various components.
Efficiency of Synthetic Pathways:
The efficiency of generating this compound is intrinsically linked to the equilibrium constant of the redistribution reaction. If the equilibrium lies heavily towards the mixed-ligand species, the yield of the desired compound within the mixture will be high. However, if the equilibrium is not strongly favorable, significant amounts of the starting materials will remain.
From a practical standpoint in an academic lab, the "efficiency" might be better defined by the ease of generation and characterization of a reagent solution with a known concentration of the active species. The following table outlines key considerations for the laboratory-scale synthesis of the precursor organoaluminium halides:
| Precursor Compound | Synthetic Method | Typical Reaction Conditions | Scalability/Efficiency Considerations in Academia |
| Dimethylaluminium chloride (Me₂AlCl) | Reaction of trimethylaluminium with aluminium trichloride | Typically performed in a hydrocarbon solvent. The reaction is a redistribution. | Commercially available as solutions in hydrocarbons, making in-situ generation often unnecessary for small-scale research. orgsyn.org Synthesis from trimethylaluminium requires handling of a highly pyrophoric liquid. |
| Diisobutylaluminium chloride (iBu₂AlCl) | Reaction of triisobutylaluminium with aluminium trichloride | Similar to Me₂AlCl, this is a redistribution reaction carried out in an inert solvent. | Triisobutylaluminium is a monomer, unlike the dimeric trimethylaluminium, which can influence reactivity. wikipedia.org Commercially available, simplifying laboratory use. |
| Methylaluminium dichloride (MeAlCl₂) | Reaction of methyl chloride with aluminium powder | Often leads to a mixture of methylaluminium sesquichloride. | Direct synthesis is highly exothermic and can be difficult to control on a lab scale. |
| Isobutylaluminium dichloride (iBuAlCl₂) | Reaction of isobutyl chloride with aluminium powder | Similar to the synthesis of MeAlCl₂. | Challenges in controlling the reaction and product distribution persist. |
Given these factors, the most efficient and scalable approach for an academic lab to access this compound is likely the carefully controlled mixing of commercially available solutions of dimethylaluminium chloride and diisobutylaluminium chloride in a suitable inert solvent. The resulting equilibrium mixture would then need to be characterized by ¹H and ¹³C NMR to determine the relative concentrations of the different species before its use in subsequent reactions. This analytical step is crucial for any meaningful and reproducible research employing this mixed-ligand organoaluminium reagent.
Advanced Structural Elucidation and Bonding Analysis of Chloroisobutylmethylaluminium
Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopy provides invaluable insight into the molecular framework and dynamic behavior of chloroisobutylmethylaluminium. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique and complementary information. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. nih.gov For this compound, ¹H, ¹³C, and ²⁷Al NMR would be the primary nuclei of interest, providing detailed information about the hydrogen, carbon, and aluminum environments, respectively.
Like other alkylaluminium halides, this compound is expected to exist predominantly as a dimer in non-coordinating solvents, featuring bridging chloride ligands. drugfuture.comwikipedia.org This dimerization results in a four-membered Al-Cl-Al-Cl ring, with each aluminum atom being four-coordinate. The methyl and isobutyl groups occupy terminal positions. This arrangement leads to specific expectations for the NMR spectra.
The ¹H NMR spectrum would show distinct signals for the methyl (–CH₃) and isobutyl (–CH₂– and –CH(CH₃)₂) protons. The chemical shifts and coupling constants of these signals would confirm the presence and connectivity of the alkyl groups. Similarly, the ¹³C NMR spectrum would provide signals corresponding to the different carbon atoms in the methyl and isobutyl ligands.
Organoaluminium dimers often exhibit dynamic behavior in solution, where terminal and bridging ligands can interchange. wikipedia.org Variable-temperature NMR studies can probe this dynamic equilibrium. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for non-equivalent groups might be observed. As the temperature increases, these signals may broaden and coalesce into a single, time-averaged signal, indicating rapid ligand exchange. wikipedia.org
²⁷Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. A four-coordinate aluminum atom in a tetrahedral-like geometry, as expected in the dimer, would produce a characteristic chemical shift. Furthermore, ³⁵Cl NMR could theoretically be used to probe the chlorine environment, although its application is often limited to smaller molecules due to significant signal broadening. huji.ac.il
Table 1: Hypothetical NMR Data for Dimeric this compound, [iBu(Me)Al(μ-Cl)]₂
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Al–CH₃ | 0.2 - 0.5 | Singlet | Shifted upfield due to shielding by the electropositive aluminum. |
| Al–CH₂–iBu | 0.8 - 1.2 | Doublet | Coupled to the methine proton of the isobutyl group. | |
| –CH(CH₃)₂ | 1.8 - 2.2 | Multiplet | Complex multiplet due to coupling with both methyl and methylene (B1212753) protons. | |
| –CH(CH₃)₂ | 0.9 - 1.3 | Doublet | Coupled to the methine proton. | |
| ¹³C | Al–CH₃ | -5 to 5 | Quartet | In a proton-coupled spectrum. |
| Al–CH₂–iBu | 20 - 30 | Triplet | In a proton-coupled spectrum. | |
| –CH(CH₃)₂ | 25 - 35 | Doublet | In a proton-coupled spectrum. | |
| –CH(CH₃)₂ | 20 - 30 | Quartet | In a proton-coupled spectrum. | |
| ²⁷Al | Tetrahedral Al | 150 - 200 | Broad Singlet | The chemical shift is characteristic of four-coordinate aluminum. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.cominphotonics.com An analysis of the IR and Raman spectra of this compound allows for the identification of characteristic functional groups and provides information about the molecular skeleton.
The key vibrational modes for this compound include:
C-H stretching and bending: These vibrations from the methyl and isobutyl groups appear in well-defined regions of the mid-IR spectrum.
Al-C stretching: The aluminum-carbon bond vibrations are typically found in the lower frequency region of the IR spectrum.
Al-Cl stretching: Vibrations involving the aluminum-chlorine bonds are also expected at low wavenumbers. In a dimeric structure, distinct frequencies for the bridging Al-Cl bonds would be anticipated compared to terminal Al-Cl bonds (if they were present).
IR and Raman spectroscopy operate under different selection rules. inphotonics.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in polarizability. For a molecule with a center of symmetry, such as the idealized dimeric structure, the rule of mutual exclusion would apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. This complementarity is powerful for structural determination. edinst.com For instance, the symmetric stretching of the Al-Cl-Al-Cl ring might be Raman active but IR inactive.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| C–H Stretching (Alkyl) | 2850 - 3000 | IR, Raman |
| C–H Bending (Alkyl) | 1350 - 1470 | IR, Raman |
| Al–C Stretching | 550 - 700 | IR, Raman |
| Al–Cl Stretching (Bridging) | 400 - 500 | IR, Raman |
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound. acs.org For this compound, MS would be used to confirm its identity and study its fragmentation pathways.
Due to the likely dimeric nature of the compound, the analysis might be complex. The high reactivity and thermal lability of organoaluminium compounds can lead to extensive fragmentation, and the molecular ion peak corresponding to the intact dimer may be weak or absent altogether. acs.org
Common fragmentation patterns would likely involve the sequential loss of the alkyl groups (methyl and isobutyl) and the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum, helping to identify fragments containing a chlorine atom.
High-resolution mass spectrometry (HRMS) could provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula with high confidence.
Table 3: Plausible Mass Spectrometry Fragments for [iBu(Me)AlCl]₂
| Fragment | Description | Notes |
| [M - CH₃]⁺ | Loss of a methyl group from the dimer | |
| [M - C₄H₉]⁺ | Loss of an isobutyl group from the dimer | |
| [M/2]⁺ | Monomeric cation | May arise from the dissociation of the dimer in the ion source. |
| [M/2 - Cl]⁺ | Loss of chlorine from the monomer | |
| [Al(CH₃)(C₄H₉)]⁺ | Alkyl-aluminium fragment |
X-ray Diffraction Studies of this compound and its Complexes
While spectroscopic methods provide crucial data on connectivity and dynamics, X-ray diffraction offers the most definitive information on the three-dimensional arrangement of atoms in the solid state. numberanalytics.com
Powder X-ray Diffraction (PXRD) is used when suitable single crystals cannot be grown, which is common for organometallic polymers or microcrystalline materials. psu.edu The sample is a fine powder containing a vast number of randomly oriented crystallites. The diffraction pattern obtained is a one-dimensional plot of intensity versus diffraction angle. While it does not provide the same level of detail as SC-XRD, PXRD is a powerful tool for identifying crystalline phases, determining lattice parameters, and, in some cases, solving or refining crystal structures. mpg.dewikipedia.org
A single-crystal X-ray diffraction study of this compound would be expected to confirm the dimeric structure, [iBu(Me)Al(μ-Cl)]₂. The analysis would reveal a central, planar four-membered ring composed of two aluminum and two bridging chlorine atoms.
Coordination Geometry: Each aluminum atom would be four-coordinate, bonded to two bridging chlorine atoms, one terminal methyl group, and one terminal isobutyl group. The geometry around each aluminum center would be a distorted tetrahedron. libretexts.orglibretexts.org The distortion arises from the steric constraints of the four-membered ring, where the Cl-Al-Cl angle would be acute (typically around 85-90°), while the C-Al-C angle would be larger than the ideal tetrahedral angle of 109.5°.
Bonding Characteristics: The Al-Cl bonds within the bridge are examples of electron-deficient three-center, two-electron (3c-2e) bonds, although they are primarily dative covalent bonds. The Al-C bonds to the terminal alkyl groups are standard two-center, two-electron covalent bonds. The tendency for halides to act as bridging ligands is greater than that of alkyl groups in organoaluminium chemistry. libretexts.org The precise bond lengths obtained from XRD would provide insight into the strength and nature of these interactions. For instance, the bridging Al-Cl bonds would be longer than a typical terminal Al-Cl bond.
Table 4: Expected Crystallographic Data for Dimeric this compound
| Parameter | Expected Value | Significance |
| Coordination Number (Al) | 4 | Consistent with many organoaluminium compounds. libretexts.org |
| Geometry (Al) | Distorted Tetrahedral | Typical for four-coordinate aluminum in a dimeric bridge. libretexts.org |
| Bond Length (Al-C_terminal) | 1.95 - 2.00 Å | Standard length for an Al-C single bond. |
| Bond Length (Al-Cl_bridging) | 2.30 - 2.40 Å | Longer than a terminal Al-Cl bond due to bridging nature. |
| Bond Angle (Cl-Al-Cl) | ~85 - 90° | Acutely constrained by the four-membered ring structure. |
| Bond Angle (C-Al-C) | ~115 - 125° | Opened up due to steric repulsion and ring strain. |
| Al···Al Distance | ~2.60 - 2.80 Å | Non-bonding distance across the Al₂Cl₂ ring. |
Electron Diffraction and Gas-Phase Structural Analysis Methodologies
The methodology involves passing a high-energy beam of electrons through a gaseous sample of the analyte. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. The intensity and radial distribution of these rings are directly related to the interatomic distances within the molecule.
In a typical GED experiment for this compound, the compound would be heated under vacuum to produce a sufficient vapor pressure. The resulting diffraction pattern would be recorded and analyzed. The analysis involves proposing a molecular model, calculating the theoretical diffraction pattern for that model, and refining the model's parameters (bond lengths, angles, and torsional angles) to achieve the best possible fit with the experimental data.
For this compound, the primary structural questions to be addressed by GED would be the geometry of the Al₂Cl₂ core of the dimer, the bridging and terminal Al-C bond lengths, and the conformation of the isobutyl and methyl groups. It is anticipated that the dimer would adopt a bridged structure with a planar or near-planar four-membered (Al-Cl)₂ ring, similar to other alkylaluminium halides.
Illustrative Gas-Phase Electron Diffraction Data for Dimeric this compound
The following table presents hypothetical, yet realistic, structural parameters for dimeric this compound as might be determined by gas-phase electron diffraction. These values are based on known structures of related organoaluminium compounds.
| Parameter | Value (Å or °) | Description |
| r(Al-Cl)bridge | 2.25 ± 0.02 | Bond length of the bridging aluminum-chlorine bond |
| r(Al-C)terminal | 1.95 ± 0.02 | Bond length of the terminal aluminum-carbon (methyl/isobutyl) bond |
| r(Al...Al) | 3.20 ± 0.03 | Non-bonded distance between the two aluminum atoms |
| ∠(Cl-Al-Cl) | 85.0 ± 1.0 | Angle within the Al₂Cl₂ ring |
| ∠(Al-Cl-Al) | 95.0 ± 1.0 | Angle within the Al₂Cl₂ ring |
| ∠(C-Al-C) | 120.0 ± 2.0 | Angle between the terminal alkyl groups |
Note: This data is illustrative and represents typical values for similar organoaluminium halide dimers.
Advanced Spectroscopic Probes for Solution-Phase Aggregation and Association Phenomena
In solution, organoaluminium compounds, including this compound, typically exist as equilibrium mixtures of monomers, dimers, and sometimes higher oligomers. The nature and extent of this aggregation are highly dependent on the solvent, concentration, and temperature. Advanced spectroscopic techniques are indispensable for characterizing these solution-phase phenomena.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the aggregation of this compound in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁷Al NMR, provide detailed information about the different species present at equilibrium.
¹H and ¹³C NMR Spectroscopy: These techniques can distinguish between bridging and terminal alkyl groups. In a dimeric structure, the chemical environments of the methyl and isobutyl groups are different from those in a monomeric species. By analyzing the chemical shifts and coupling constants, and by performing variable-temperature NMR studies, the thermodynamics of the monomer-dimer equilibrium can be investigated. For example, the signals for the α-protons and α-carbons of the alkyl groups are particularly sensitive to their bridging or terminal position.
²⁷Al NMR Spectroscopy: Aluminum-27 is a quadrupolar nucleus, and its NMR signal is very sensitive to the symmetry of the coordination environment around the aluminum atom. The line width of the ²⁷Al NMR signal can provide qualitative and quantitative information about the aggregation state. Generally, more symmetric environments, such as a tetracoordinate aluminum in a dimeric structure, result in sharper signals compared to the less symmetric, tricoordinate aluminum in a monomer.
Illustrative NMR Data for this compound in a Non-polar Solvent
The following table provides hypothetical ¹H NMR chemical shift data for this compound, illustrating the expected differences between monomeric and dimeric species in a non-coordinating solvent like cyclohexane-d₁₂.
| Species | Group | Chemical Shift (δ, ppm) | Multiplicity |
| Monomer | -CH₃ (Al-CH₃) | ~0.4 | s |
| -CH₂- (Al-CH₂-iBu) | ~0.6 | d | |
| -CH- (iBu) | ~1.9 | m | |
| -CH₃ (iBu) | ~1.0 | d | |
| Dimer | -CH₃ (Al-CH₃)terminal | ~0.1 | s |
| -CH₂- (Al-CH₂-iBu)terminal | ~0.3 | d | |
| -CH- (iBu)terminal | ~2.1 | m | |
| -CH₃ (iBu)terminal | ~1.1 | d |
Note: This data is illustrative. Actual chemical shifts may vary depending on solvent and temperature. The presence of bridging alkyl groups would give rise to distinct, typically upfield-shifted, signals not depicted here for simplicity, assuming a chlorine-bridged dimer.
Other advanced spectroscopic techniques such as Raman and Infrared (IR) spectroscopy can also be used to probe aggregation. The vibrational frequencies of the Al-Cl and Al-C bonds are different for bridging and terminal positions, providing another avenue to study the solution structure.
Reactivity Profiles and Fundamental Mechanistic Investigations of Chloroisobutylmethylaluminium
Lewis Acidity and Electrophilic Activation Mechanisms in Coordination Chemistry
Chloroisobutylmethylaluminium functions as a Lewis acid, a substance that can accept an electron pair. This property is central to its role in promoting various chemical transformations. The aluminium center, being electron-deficient, readily interacts with Lewis bases, thereby activating substrates for subsequent reactions. This electrophilic activation is a key principle in its application in coordination chemistry.
The Lewis acidity of organoaluminium compounds, including this compound, is influenced by the substituents attached to the aluminium atom. In many instances, these compounds are utilized to activate substrates in a manner analogous to other Lewis acids like aluminum chloride in Friedel-Crafts reactions. unizin.orgstudymind.co.uk The electrophilic character of the aluminium center facilitates the formation of a coordination complex with a substrate, which can then undergo further transformation. beilstein-journals.orgresearchgate.net The mechanism of activation often involves the polarization of bonds in the coordinated substrate, rendering it more susceptible to nucleophilic attack. nih.govfrontiersin.org Studies on related systems, such as triarylchlorostibonium salts, have shown that the Lewis acidity can be tuned by modifying the electronic properties of the substituents. nih.gov
Oligomerization, Dimerization, and Higher-Order Aggregation Phenomena in Solution and Solid States
Organoaluminium compounds, including this compound, are well-known to exist as dimers or higher-order oligomers in both solution and the solid state. This aggregation is a consequence of the electron-deficient nature of the aluminium center, which seeks to satisfy its coordination sphere by forming bridging bonds with electronegative groups, such as the chloro group, or even alkyl groups of adjacent molecules.
This phenomenon significantly influences the reactivity of the compound. The monomeric form is generally considered to be the more reactive species, and the equilibrium between the monomer and the aggregated forms can be affected by factors such as solvent and temperature. pku.edu.cn In the solid state, these compounds often exhibit well-defined crystalline structures characterized by these bridging interactions. pku.edu.cnresearchgate.net The study of aggregation is crucial for understanding the reaction mechanisms, as the dissociation of the oligomer is often a prerequisite for the reaction to occur. scispace.comnih.govmdpi.com
Kinetic and Thermodynamic Parameters Governing Key Reactions and Transformations
The outcome of reactions involving this compound is governed by both kinetic and thermodynamic factors. libretexts.org The rate of a reaction is determined by the activation energy, while the final product distribution at equilibrium is dictated by the relative thermodynamic stability of the products. dalalinstitute.commdpi.commdpi.com
For instance, in a competitive reaction scenario, the kinetically controlled product is the one that is formed fastest (lowest activation energy), whereas the thermodynamically controlled product is the most stable one (lowest Gibbs free energy). libretexts.org Understanding these parameters is essential for optimizing reaction conditions to achieve the desired product selectivity. dalalinstitute.comuclouvain.be Factors such as temperature can influence whether a reaction is under kinetic or thermodynamic control. libretexts.org
Table 1: Factors Influencing Reaction Control
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Temperature | Generally lower temperatures | Generally higher temperatures libretexts.org |
| Reaction Time | Shorter reaction times | Longer reaction times to reach equilibrium libretexts.org |
| Product | The product formed fastest | The most stable product libretexts.org |
Mechanistic Pathways of Insertion Reactions and Selective Functional Group Interconversions
Insertion Reactions: this compound can participate in insertion reactions, where an unsaturated molecule, such as an alkene or alkyne, inserts into an aluminium-carbon or aluminium-halogen bond. wordpress.comuleth.canumberanalytics.com These reactions are synthetically valuable as they allow for the construction of more complex molecular frameworks. The mechanism of insertion often involves the coordination of the unsaturated substrate to the aluminium center, followed by the migratory insertion of the substrate into one of the Al-ligand bonds. wordpress.comu-tokyo.ac.jp The stereochemistry of the insertion is often syn, meaning that the aluminium and the migrating group add to the same side of the unsaturated bond. uleth.ca
Selective Functional Group Interconversions: This compound can be a useful reagent for the selective transformation of one functional group into another. ub.edufiveable.meflashcards.worldimperial.ac.ukorganic-chemistry.org Its reactivity can be tailored to target specific functional groups within a molecule, leading to chemo-, regio-, and stereoselective outcomes. flashcards.world For example, its Lewis acidity can be harnessed to activate a particular functional group for nucleophilic attack in the presence of other potentially reactive sites. The choice of reaction conditions, including solvent and temperature, plays a crucial role in achieving the desired selectivity. fiveable.me
Influence of Auxiliary Ligands and Solvent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound can be significantly modulated by the presence of auxiliary ligands and the choice of solvent.
Auxiliary Ligands: The coordination of additional ligands to the aluminium center can alter its electronic and steric properties. Electron-donating ligands can decrease the Lewis acidity of the aluminium, potentially leading to different reaction pathways or selectivities. Conversely, electron-withdrawing ligands can enhance its Lewis acidity. The steric bulk of auxiliary ligands can also influence the regioselectivity and stereoselectivity of reactions by controlling the approach of the substrate to the metal center.
Solvent Effects: The solvent can have a profound impact on the course of a reaction. rsc.orgnih.govresearchgate.netnovapublishers.com Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgresearchgate.net In the case of this compound, the solvent can affect the aggregation state of the compound, with more coordinating solvents potentially favoring the monomeric, more reactive species. teledos.gr The polarity and coordinating ability of the solvent are key parameters to consider when designing a reaction. nih.govnovapublishers.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
Applications of Chloroisobutylmethylaluminium in Contemporary Catalysis and Organic Synthesis
Role as a Co-catalyst in Olefin and Diene Polymerization Systems
The primary application of many organoaluminum compounds is as co-catalysts in the polymerization of olefins (like ethylene and propylene) and dienes (like butadiene and isoprene). They activate transition metal pre-catalysts to generate the active catalytic species responsible for polymer chain growth.
In traditional Ziegler-Natta catalysis, which typically employs titanium-based catalysts, organoaluminum compounds play a crucial role in the alkylation of the transition metal center and the formation of the active site. Chloroisobutylmethylaluminium, similar to other chloroalkylaluminum compounds, would be expected to participate in this activation process. The presence of the isobutyl group could influence the solubility of the catalyst complex and the rate of polymerization.
Table 1: Hypothetical Influence of Co-catalyst Structure on Ziegler-Natta Polymerization of Propylene
| Co-catalyst | Expected Activity | Potential Influence on Polymer Properties |
| Triethylaluminium | High | Standard molecular weight distribution |
| Diethylaluminium Chloride | Moderate to High | Broader molecular weight distribution |
| This compound | Moderate | Potentially altered stereoselectivity due to steric bulk of the isobutyl group |
The kinetics of the polymerization reaction would be influenced by the Lewis acidity of the aluminum center, which is modulated by the electron-donating methyl and isobutyl groups and the electron-withdrawing chlorine atom. The specific balance of these substituents in this compound would dictate the rate of monomer insertion and chain transfer reactions, ultimately affecting the molecular weight and polydispersity of the resulting polymer.
Metallocene catalysts, often based on zirconium or hafnium, require an activator, typically an aluminoxane like methylaluminoxane (B55162) (MAO), to generate the catalytically active cationic metallocene species. While not a traditional aluminoxane, this compound could potentially function as a scavenger for impurities that would otherwise poison the metallocene catalyst. Furthermore, it could participate in the activation process, although likely less efficiently than MAO.
The structure of the organoaluminum co-catalyst can significantly impact the microstructure of the polymer. The steric bulk of the isobutyl group in this compound could influence the approach of the monomer to the catalytic center, potentially affecting the stereochemistry of monomer insertion and leading to polymers with different tacticities (e.g., isotactic, syndiotactic, or atactic). This, in turn, would have a profound effect on the physical properties of the polymer, such as its melting point, crystallinity, and mechanical strength.
Table 2: Potential Effect of this compound on Polypropylene Microstructure in Metallocene Catalysis
| Parameter | Expected Influence of this compound |
| Tacticity | Potential for increased stereocontrol due to steric hindrance |
| Molecular Weight | Dependent on the rate of chain transfer reactions, which is influenced by the aluminum species |
| Molecular Weight Distribution | Likely to be narrow, characteristic of single-site catalysts |
The concept of single-site catalysis, where each catalytic center is identical, leads to polymers with a narrow molecular weight distribution and well-defined microstructures. The nature of the co-catalyst is critical in maintaining the stability and activity of these single-site catalysts. This compound, with its defined structure, could contribute to the formation of a well-defined active species.
In stereospecific polymerization, the catalyst system controls the spatial arrangement of the monomer units as they are added to the growing polymer chain. The ligands on the transition metal are the primary determinants of stereoselectivity; however, the co-catalyst can play a secondary role by influencing the ion-pair interaction between the cationic active center and the counteranion derived from the activator. The specific structure of the counteranion formed from this compound could subtly alter the stereochemical outcome of the polymerization.
Utilization in Stereoselective Organic Transformations as a Chiral Lewis Acid Catalyst
Beyond polymerization, organoaluminum compounds are valuable Lewis acid catalysts in a variety of organic reactions. Chiral versions of these catalysts can induce asymmetry, leading to the preferential formation of one enantiomer of a chiral product.
While this compound itself is not chiral, it could be used as a precursor to generate chiral Lewis acids. By reacting it with a chiral ligand, such as a chiral diol or amino alcohol, a new chiral aluminum complex could be formed. This in situ generated catalyst could then be used to promote a range of asymmetric reactions.
In asymmetric alkylation reactions, such a chiral Lewis acid could coordinate to a carbonyl compound, for example, rendering one face of the carbonyl group more susceptible to nucleophilic attack. Similarly, in Diels-Alder reactions, the chiral Lewis acid could coordinate to the dienophile, influencing the facial selectivity of the cycloaddition.
Table 3: Potential Asymmetric Reactions Catalyzed by Chiral Complexes Derived from this compound
| Reaction Type | Substrate | Potential Chiral Ligand |
| Asymmetric Alkylation | Aldehyde | (R)-BINOL |
| Asymmetric Diels-Alder | α,β-Unsaturated ester | Chiral oxazaborolidine derivative |
| Asymmetric Ene Reaction | Glyoxylate ester | Chiral diamine |
The Lewis acidity of the aluminum center in this compound allows it to activate carbonyl compounds and other unsaturated functionalities towards nucleophilic attack. In the context of enantioselective synthesis, this activation would be performed by a chiral complex derived from it.
By coordinating to a ketone or aldehyde, the chiral aluminum Lewis acid would increase the electrophilicity of the carbonyl carbon and create a chiral environment around it. This would allow a nucleophile to add preferentially from one direction, leading to an enantiomerically enriched alcohol product. This principle can be extended to a wide range of enantioselective transformations, including conjugate additions, aldol reactions, and reductions.
Applications in Polymerization Beyond Olefins: Ring-Opening Polymerization and Condensation Polymerization
Information on the use of this compound as a catalyst or initiator for ring-opening polymerization (ROP) of cyclic esters (e.g., lactides, caprolactone) or for condensation polymerization processes is not available in the reviewed literature. While organoaluminium compounds, in general, are utilized in polymerization catalysis, specific data detailing the performance, mechanism, or scope of this compound in these non-olefin polymerization methods could not be found.
Reagent in Fine Chemical Synthesis and Chemo-selective Transformations
There is no available research detailing the application of this compound as a specific reagent in fine chemical synthesis. Consequently, there are no documented examples of its use in chemo-selective transformations, where it would selectively react with one functional group in the presence of others. The role of alkylaluminium halides in organic synthesis is known, but specific studies focusing on the isobutyl- and methyl-substituted variant are absent from the surveyed literature.
Strategies for Modulating Catalytic Activity and Selectivity of this compound Systems
Due to the lack of documented catalytic applications for this compound in the specified areas, there is correspondingly no information on strategies to modulate its activity and selectivity. Research on the effects of ligands, co-catalysts, solvents, or other reaction parameters to control the behavior of this compound catalytic systems has not been reported.
Compound Names Mentioned
As no specific reactions or catalytic systems involving this compound could be described, a table of related compound names cannot be generated in this context.
Theoretical and Computational Chemistry Studies on Chloroisobutylmethylaluminium
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Chloroisobutylmethylaluminium at the atomic level. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organometallic compounds. chemistryworld.com For this compound, these calculations can be employed to determine its optimized geometry, vibrational frequencies, and molecular orbital (MO) energies.
Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally demanding, they can provide highly accurate descriptions of the electronic structure.
Density Functional Theory (DFT) has become a widely used approach due to its favorable balance of accuracy and computational cost. jlu.edu.cn Functionals like B3LYP are commonly used to investigate the electronic properties of organoaluminium compounds. nih.govnih.gov
A typical molecular orbital analysis of this compound would involve the calculation of the energies and compositions of its MOs. This analysis helps in understanding the nature of the aluminium-carbon, aluminium-chlorine, and other bonds within the molecule.
Table 1: Representative Calculated Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Character |
| LUMO+1 | -0.5 | Antibonding (Al-C, Al-Cl) |
| LUMO | -1.2 | Antibonding, primarily localized on Aluminium |
| HOMO | -6.8 | Bonding, significant contribution from Al-C |
| HOMO-1 | -7.5 | Bonding, primarily associated with Al-Cl bond |
| HOMO-2 | -8.2 | Bonding, C-H bonds of the alkyl groups |
This data is illustrative and based on typical values for similar organoaluminium compounds.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species. youtube.comyoutube.com
The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the Al-C bond.
The LUMO indicates the ability of a molecule to accept electrons, reflecting its electrophilic character. The LUMO in this compound is likely to be centered on the aluminium atom, indicating its Lewis acidic nature. thermofisher.com
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the polarity of the bonds and the partial atomic charges on each atom. In this compound, the aluminium atom is expected to carry a significant positive charge, while the chlorine and the carbon atoms bonded to aluminium will have negative partial charges, reflecting the polar nature of the Al-Cl and Al-C bonds.
Table 2: Illustrative Partial Atomic Charges for this compound from NBO Analysis
| Atom | Partial Charge (e) |
| Al | +1.5 |
| Cl | -0.6 |
| C (methyl) | -0.8 |
| C (isobutyl) | -0.7 |
This data is illustrative and based on general principles of electronegativity and bonding in organoaluminium compounds.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving organoaluminium compounds, which are often used as catalysts or co-catalysts in polymerization and organic synthesis. kaust.edu.salibretexts.org
For reactions where this compound acts as a catalyst, computational methods can be used to map out the entire catalytic cycle. This involves identifying all intermediates and transition states and calculating their relative energies. By constructing a potential energy surface, chemists can understand the thermodynamics and kinetics of each step in the cycle.
For example, in Ziegler-Natta polymerization, alkylaluminium compounds play a crucial role as co-catalysts. kaust.edu.sa DFT calculations can model the interaction of this compound with the titanium-based catalyst, the activation of the catalyst, and the subsequent steps of olefin insertion. researchgate.net
Computational modeling can predict the outcome of chemical reactions with a high degree of accuracy. By comparing the activation energies of different possible reaction pathways, it is possible to determine which products are most likely to form.
Regioselectivity: In reactions where a reactant can add to a substrate in multiple orientations, computational chemistry can predict the preferred orientation by comparing the energies of the transition states leading to each regioisomer.
Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can be used to predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states.
Molecular Dynamics and Simulation Studies of Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov This is particularly important for understanding the properties of this compound in solution, where intermolecular interactions play a significant role.
MD simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around a this compound molecule.
Dimerization and Aggregation: Organoaluminium compounds are known to form dimers or larger aggregates in solution. libretexts.orgwikipedia.org MD simulations can be used to study the thermodynamics and kinetics of these association and dissociation processes.
Transport Properties: Properties such as diffusion coefficients can be calculated from MD trajectories.
These simulations typically employ classical force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For more accurate studies, ab initio molecular dynamics (AIMD) can be used, where the forces on the atoms are calculated "on the fly" using quantum chemical methods. aip.org
Comparative Theoretical Studies with Related Organoaluminium Compounds and Analogues
Theoretical and computational chemistry provide powerful tools for understanding the nuanced differences in structure, bonding, and reactivity among organoaluminium compounds. While specific computational studies on this compound are not extensively available in publicly accessible literature, a comparative analysis with structurally related organoaluminium compounds and analogues can offer significant insights into its expected properties. By examining trends across a series of alkylaluminium halides and trialkylaluminium compounds, the electronic and steric effects of the isobutyl, methyl, and chloro substituents on the aluminium center can be elucidated.
Detailed research findings from computational studies, typically employing methods such as Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, electronic charge distributions, and frontier molecular orbital energies. These calculated parameters are crucial for predicting the behavior of these compounds in chemical reactions.
A comparative analysis of this compound with analogues such as trimethylaluminium, triisobutylaluminium, dimethylaluminium chloride, and methylaluminium dichloride reveals systematic trends in their structural and electronic properties. The substitution of an alkyl group with a more electronegative chlorine atom is expected to significantly alter the Lewis acidity of the aluminium center and the polarity of the remaining aluminium-carbon bonds. Similarly, the difference in the steric bulk and electron-donating ability of a methyl versus an isobutyl group will influence the geometry and stability of the molecule.
The following data tables, based on representative theoretical calculations, illustrate these comparative trends.
Table 1: Comparison of Calculated Geometric Parameters
| Compound | Al-C(methyl) Bond Length (Å) | Al-C(isobutyl) Bond Length (Å) | Al-Cl Bond Length (Å) | C-Al-C Bond Angle (°) | C-Al-Cl Bond Angle (°) |
| This compound | 1.95 | 1.97 | 2.15 | 118.0 | 110.0 |
| Trimethylaluminium | 1.96 | - | - | 119.5 | - |
| Triisobutylaluminium | - | 1.98 | - | 117.0 | - |
| Dimethylaluminium Chloride | 1.94 | - | 2.13 | 121.0 | 109.0 |
| Methylaluminium Dichloride | 1.93 | - | 2.11 | - | 108.0 |
Note: The data in this table is representative and derived from typical computational chemistry values for analogous compounds to illustrate expected trends.
The data in Table 1 suggests that the introduction of a chlorine atom leads to a slight shortening of the remaining Al-C bonds, which can be attributed to the increased effective nuclear charge on the aluminium atom. The Al-Cl bond length is consistent with that observed in other chloro-substituted organoaluminium compounds. Steric hindrance from the isobutyl group is expected to result in a slightly longer Al-C bond compared to the Al-C(methyl) bond and may also influence the bond angles around the aluminium center, leading to deviations from ideal trigonal planar geometry.
Table 2: Comparison of Calculated Electronic Properties
| Compound | Mulliken Charge on Al | Mulliken Charge on Cl | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | +0.75 | -0.45 | -6.8 | -0.9 | 5.9 |
| Trimethylaluminium | +0.65 | - | -6.5 | -0.5 | 6.0 |
| Triisobutylaluminium | +0.62 | - | -6.4 | -0.4 | 6.0 |
| Dimethylaluminium Chloride | +0.80 | -0.48 | -7.0 | -1.2 | 5.8 |
| Methylaluminium Dichloride | +0.88 | -0.52 | -7.5 | -1.8 | 5.7 |
Note: The data in this table is representative and derived from typical computational chemistry values for analogous compounds to illustrate expected trends.
From an electronic standpoint, as shown in Table 2, the Mulliken charge analysis indicates that the aluminium atom becomes more electropositive with an increasing number of chlorine substituents. This is a direct consequence of the high electronegativity of chlorine, which withdraws electron density from the aluminium center. This increased positive charge on the aluminium atom enhances its Lewis acidity, a key characteristic of organoaluminium compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also significantly affected by substitution. The HOMO energy generally decreases with increasing chlorination, indicating that the molecule's electrons are more tightly bound. Conversely, the LUMO energy also decreases, suggesting that the molecule becomes a better electron acceptor (i.e., a stronger Lewis acid). The HOMO-LUMO gap, which is an indicator of chemical reactivity, tends to decrease slightly with increased chlorine substitution, suggesting a potential increase in reactivity.
In comparing this compound to its trialkyl analogues, the presence of the chlorine atom is the dominant factor influencing its electronic properties, making it a stronger Lewis acid than both trimethylaluminium and triisobutylaluminium. When compared to other alkylaluminium chlorides, its properties are intermediate between those of dimethylaluminium chloride and isobutylaluminium dichloride (a hypothetical analogue), with the specific nature of the alkyl groups providing finer tuning of its reactivity and stability.
Emerging Research Directions and Future Perspectives for Chloroisobutylmethylaluminium
Development of Novel Synthetic Methodologies for Enhanced Control and Efficiency
The development of new synthetic routes to organoaluminium compounds is crucial for improving their accessibility, safety, and functional diversity. researchgate.net Historically, the synthesis of organoaluminium reagents often involved transmetalation from organolithium or Grignard reagents, which can be complex and generate stoichiometric byproducts. wikipedia.orgresearchgate.net Modern research in organometallic synthesis, however, is increasingly focused on more direct and atom-economical methods. researchgate.net
For compounds like Chloroisobutylmethylaluminium, future research is likely to target methodologies that offer precise control over the introduction of three different substituents (chloro, isobutyl, and methyl groups) onto the aluminum center. This could involve selective alkylation or redistribution reactions under milder conditions, potentially catalyzed by other metals. While direct synthesis from aluminum metal, hydrogen, and olefins is a large-scale industrial process for some organoaluminium compounds, adapting such methods for mixed-alkyl halides like this compound presents a significant synthetic challenge. libretexts.org
Currently, detailed studies focusing specifically on novel, high-efficiency synthetic methodologies for this compound are not widely reported in publicly available literature. However, the broader trends in organometallic synthesis suggest a move towards catalytic routes that minimize waste and enhance selectivity, a direction that will undoubtedly influence the future production of this and similar reagents.
Exploration of New Catalytic Paradigms and Sustainable Chemical Processes
Organoaluminium compounds are well-established as co-catalysts in polymerization, most notably in Ziegler-Natta catalysis for the production of polyolefins. wikipedia.orglibretexts.org The Lewis acidic nature of the aluminum center is key to their function in activating transition-metal catalysts. alfa-chemistry.com Emerging research in catalysis is now looking beyond these traditional roles, exploring new paradigms where organoaluminium compounds could play a more active or multifunctional role.
Sustainable chemical processes are a major driver of this research, with a focus on replacing stoichiometric reagents with catalytic alternatives and utilizing earth-abundant metals like aluminum. researchgate.net Future investigations may explore the potential of this compound, or its derivatives, as a primary catalyst in organic transformations. Given its Lewis acidity, it could potentially catalyze a range of reactions, including carbonyl additions, conjugate additions, and ring-opening polymerizations.
However, specific research detailing the application of this compound in new catalytic paradigms or sustainable processes is currently limited. The development of such applications would require a deeper understanding of its reactivity profile and the design of reaction conditions that favor catalytic turnover while avoiding reagent decomposition.
Integration into Advanced Materials Science and Nanotechnology for Functional Applications
The integration of organometallic compounds into materials science and nanotechnology is a rapidly growing field with the potential to create novel functional materials. Organometallics can serve as precursors for the synthesis of nanoparticles, thin films, and composite materials with unique electronic, optical, or catalytic properties. americanelements.com
In this context, this compound could be investigated as a precursor for the deposition of aluminum-containing materials. For example, its controlled decomposition could potentially be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of aluminum oxides or other aluminum compounds. The presence of mixed alkyl and halide substituents might offer advantages in tuning the decomposition temperature and the properties of the resulting material.
Furthermore, in the realm of nanotechnology, organoaluminium compounds can be used to synthesize well-defined nanoparticles. americanelements.com While the use of this compound for this purpose has not been specifically documented, the general principles of nanoparticle synthesis suggest it could be a viable precursor. Despite the theoretical potential, dedicated research on the integration of this compound into advanced materials and nanotechnology is not yet prominent in the scientific literature.
Synergistic Research with Other Organometallic Species and Main Group Elements
A significant and promising area of research in organometallic chemistry is the concept of synergistic catalysis, where the combination of two or more distinct metallic species leads to enhanced reactivity or selectivity that is not achievable with either component alone. rsc.orgprinceton.edu This approach often involves the simultaneous activation of both the electrophile and the nucleophile in a reaction. rsc.orgprinceton.edu
Research has shown that combining alkali metals with other metals like magnesium, zinc, or aluminum can lead to bimetallic formulations with unique chemical properties. wikipedia.org These "alkali-metal-mediated" systems can exhibit cooperative effects, where the alkali metal enhances the catalytic propensity of the second metal. wikipedia.org In such a partnership, a Lewis acidic organoaluminium compound like this compound could activate an electrophile, while a more nucleophilic organometallic partner, such as an organolithium or Grignard reagent, delivers a nucleophile.
This synergistic approach can lead to new, previously unattainable chemical transformations and improve the efficiency and stereoselectivity of existing reactions. rsc.orgprinceton.edu The table below illustrates the conceptual roles of different metallic species in a synergistic catalytic cycle.
| Catalyst/Reagent | Role in Synergistic System | Potential Transformation |
| This compound | Lewis acid, electrophile activation | Carbonyl addition, conjugate addition |
| Organolithium Compound | Nucleophile source | C-C bond formation |
| Transition Metal Catalyst | Cross-coupling, redox cycling | C-C or C-heteroatom bond formation |
While the specific synergistic applications of this compound are a niche area of study, the broader field of bimetallic and synergistic catalysis provides a strong foundation for future research in this direction.
Unexplored Reactivity and Potential Applications in Green Chemistry Initiatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry include atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.
The future exploration of this compound's reactivity will likely be guided by these principles. For instance, its role as a Lewis acid could be harnessed in solvent-free reaction conditions or in catalytic amounts to avoid the generation of stoichiometric waste. While organoaluminium compounds are traditionally known for their pyrophoric nature, which poses safety challenges, future research could focus on developing safer handling methods or in-situ generation techniques to mitigate these risks.
Potential, yet unexplored, applications in green chemistry could include its use as a catalyst for the conversion of biomass-derived feedstocks or for CO2 capture and utilization. The reaction of organoaluminium compounds with carbon dioxide to form carboxylates is known, and this reactivity could be exploited in the development of new CO2 fixation strategies. wikipedia.org However, at present, there is a lack of specific research on the application of this compound in green chemistry initiatives. Further investigation is needed to fully understand its potential in this critical area of chemical research.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing chloroisobutylmethylaluminium, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of aluminum precursors with chlorinated hydrocarbons under inert conditions. Purity validation requires gas chromatography (GC) coupled with NMR spectroscopy (¹H, ¹³C, and ²⁷Al NMR) to confirm molecular structure and absence of unreacted precursors. Quantitative analysis of residual chloride ions via ion chromatography is critical for purity assessment . For reproducibility, experimental protocols must detail stoichiometry, reaction temperature, and inert gas flow rates .
Q. How should this compound be handled to minimize safety risks during laboratory experiments?
- Methodological Answer : Use gloveboxes or Schlenk lines to prevent air/moisture exposure, as the compound is pyrophoric. Closed-system transfers and flame-resistant PPE (e.g., aluminized gloves) are mandatory. Spill protocols should include inert solvents (e.g., hexane) for dilution and sand for containment. Regular monitoring of airborne aluminum particles via ICP-MS is advised in poorly ventilated spaces .
Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for elucidating coordination geometry. For solution-phase studies, multinuclear NMR (e.g., ²⁷Al NMR for aluminum coordination shifts) and FTIR spectroscopy (to detect Al–C and Al–Cl stretching modes) provide complementary data. Cross-validate results with computational methods like DFT calculations .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture levels. Design experiments to isolate variables:
- Use Karl Fischer titration to quantify residual water in solvents.
- Compare reactivity in polar aprotic (e.g., THF) vs. nonpolar (e.g., toluene) solvents under controlled moisture levels.
- Apply kinetic profiling (e.g., in situ UV-Vis spectroscopy) to track intermediate formation rates. Reconcile discrepancies by correlating solvent parameters (dielectric constant, donor number) with reaction outcomes .
Q. What strategies optimize this compound’s catalytic efficiency in asymmetric synthesis?
- Methodological Answer : Ligand design is critical. Screen chiral ligands (e.g., BINOL derivatives) via high-throughput experimentation (HTE) . Use Hammett plots to correlate ligand electronic properties with enantiomeric excess (ee). Advanced characterization via XANES/EXAFS can reveal ligand-induced changes in aluminum’s electronic structure. For mechanistic insights, combine isotopic labeling (e.g., ¹³C-labeled substrates) with DFT-based transition-state modeling .
Q. How do computational models explain this compound’s stability under varying thermal conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) paired with ab initio molecular dynamics (AIMD) simulations to predict decomposition pathways. Identify metastable intermediates using in situ Raman spectroscopy . Validate models against experimental decomposition products analyzed via GC-MS .
Data Presentation & Reproducibility
Q. What constitutes sufficient experimental detail for reproducing this compound-based protocols?
- Methodological Answer : Report exact conditions:
- Synthesis : Precursor ratios, reaction time/temperature, inert gas purity.
- Characterization : NMR acquisition parameters (e.g., pulse sequences, relaxation delays).
- Safety : Quenching procedures (e.g., slow addition to isopropanol).
Place exhaustive datasets (e.g., crystallographic CIF files) in supplementary materials with hyperlinked references in the main text .
Q. How should researchers address inconsistencies in reported crystallographic data for this compound complexes?
- Methodological Answer : Re-analyze disputed structures using Rietveld refinement and Hirshfeld surface analysis to assess packing effects. Compare bond lengths/angles with Cambridge Structural Database entries for analogous compounds. If discrepancies persist, conduct synchrotron XRD to resolve disorder or twinning artifacts .
Table: Key Characterization Parameters for this compound
| Technique | Parameters to Report | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ), multiplicity, J-couplings | Confirm organic ligand integrity |
| ²⁷Al NMR | Chemical shift, linewidth | Probe aluminum coordination environment |
| FTIR | Al–C (500–600 cm⁻¹), Al–Cl (300–400 cm⁻¹) | Identify bond vibrations |
| Single-crystal XRD | Bond lengths, angles, thermal parameters | Resolve 3D structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
